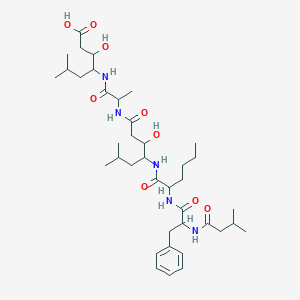

isovaleryl-DL-Phe-DL-Nle-Sta(3xi,4xi)-DL-Ala-Sta(3xi,4xi)-OH

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von ISOVALERYL-PHE-NLE-STA-ALA-STA-OH erfolgt durch schrittweise Assemblierung von Aminosäuren mittels Festphasenpeptidsynthese (SPPS). Das Verfahren umfasst typischerweise die folgenden Schritte:

Anbindung der ersten Aminosäure: an ein festes Harz.

Sequentielle Zugabe von geschützten Aminosäuren: unter Verwendung von Kupplungsreagenzien wie HBTU oder DIC.

Entschützung: der Aminosäureseitenketten und Abspaltung vom Harz unter Verwendung von TFA (Trifluoressigsäure).

Reinigung: des Rohpeptids mittels HPLC (Hochleistungsflüssigkeitschromatographie).

Industrielle Produktionsmethoden: Die industrielle Produktion von ISOVALERYL-PHE-NLE-STA-ALA-STA-OH folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Automatisierung und Optimierung der Reaktionsbedingungen werden eingesetzt, um Ausbeute und Reinheit zu verbessern.

Eigenschaften

Molekularformel |

C39H65N5O9 |

|---|---|

Molekulargewicht |

748.0 g/mol |

IUPAC-Name |

3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[2-[[2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]hexanoylamino]heptanoyl]amino]propanoylamino]-6-methylheptanoic acid |

InChI |

InChI=1S/C39H65N5O9/c1-9-10-16-28(42-39(53)31(41-34(47)19-25(6)7)20-27-14-12-11-13-15-27)38(52)44-29(17-23(2)3)32(45)21-35(48)40-26(8)37(51)43-30(18-24(4)5)33(46)22-36(49)50/h11-15,23-26,28-33,45-46H,9-10,16-22H2,1-8H3,(H,40,48)(H,41,47)(H,42,53)(H,43,51)(H,44,52)(H,49,50) |

InChI-Schlüssel |

WHOPFGFKWFYQSR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(C(=O)NC(CC(C)C)C(CC(=O)NC(C)C(=O)NC(CC(C)C)C(CC(=O)O)O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ISOVALERYL-PHE-NLE-STA-ALA-STA-OH involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically includes the following steps:

Attachment of the first amino acid: to a solid resin.

Sequential addition of protected amino acids: using coupling reagents such as HBTU or DIC.

Deprotection: of the amino acid side chains and cleavage from the resin using TFA (trifluoroacetic acid).

Purification: of the crude peptide using HPLC (high-performance liquid chromatography).

Industrial Production Methods: Industrial production of ISOVALERYL-PHE-NLE-STA-ALA-STA-OH follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity .

Analyse Chemischer Reaktionen

Reaktionstypen: ISOVALERYL-PHE-NLE-STA-ALA-STA-OH kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: unter Verwendung von Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Reduktion: unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: typischerweise unter Verwendung von nukleophilen oder elektrophilen Reagenzien.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid in wässrigen oder organischen Lösungsmitteln.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Nukleophile wie Amine oder Thiole in polaren Lösungsmitteln.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion reduzierte Peptidfragmente erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von ISOVALERYL-PHE-NLE-STA-ALA-STA-OH beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann biochemische Pfade durch Bindung an aktive Zentren oder durch Veränderung der Proteinkonformation modulieren. Diese Interaktion kann zu Veränderungen in zellulären Prozessen wie Signaltransduktion oder Stoffwechselregulation führen.

Wirkmechanismus

The mechanism of action of ISOVALERYL-PHE-NLE-STA-ALA-STA-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformation. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- ISOVALERYL-PHE-NLE-STA-ALA-STA-NH2

- ISOVALERYL-PHE-NLE-STA-ALA-STA-OMe

- ISOVALERYL-PHE-NLE-STA-ALA-STA-OEt

Vergleich: ISOVALERYL-PHE-NLE-STA-ALA-STA-OH ist aufgrund seiner spezifischen Aminosäuresequenz und funktionellen Gruppen einzigartig. Im Vergleich zu seinen Analogen kann es unterschiedliche biochemische Eigenschaften aufweisen, wie z. B. Bindungsaffinität oder Stabilität. Diese Unterschiede können seine Anwendungen in Forschung und Industrie beeinflussen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.